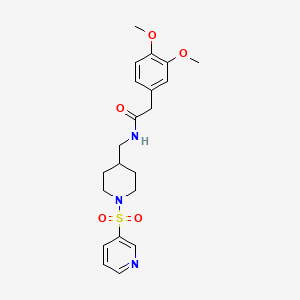
2-(3,4-dimethoxyphenyl)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(3,4-dimethoxyphenyl)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C21H27N3O5S and its molecular weight is 433.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(3,4-dimethoxyphenyl)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)acetamide is a synthetic compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H27N3O5S with a molecular weight of 433.5 g/mol. The structure features a dimethoxyphenyl group and a piperidine moiety linked through an acetamide group, suggesting possible interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H27N3O5S |
| Molecular Weight | 433.5 g/mol |
| CAS Number | 1428374-13-3 |
| Melting Point | N/A |
| Density | N/A |
Research indicates that compounds with similar structural motifs often exhibit multiple mechanisms of action, including:
- Inhibition of Enzymatic Activity : The sulfonamide group may interact with specific enzymes, potentially inhibiting their activity and altering metabolic pathways.
- Receptor Modulation : The piperidine structure suggests potential interactions with neurotransmitter receptors or ion channels, which could influence neural signaling pathways.
Antitumor Activity
Preliminary studies have indicated that related compounds show significant antitumor activity. For instance, derivatives of pyridine and piperidine have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. In vitro assays demonstrated that these compounds can effectively reduce cell viability in breast and lung cancer models.
Antimicrobial Activity
The compound's structural elements suggest potential antimicrobial properties. Related studies have shown that similar compounds exhibit antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with protein synthesis.
Neuroprotective Effects
Given the presence of the piperidine ring, there is potential for neuroprotective effects. Compounds in this class have been studied for their ability to modulate neurotransmitter levels and protect neurons from oxidative stress.
Case Studies
- Anticancer Study : A recent study evaluated the efficacy of structurally related compounds on human breast cancer cells (MCF-7). Results indicated a dose-dependent decrease in cell viability with IC50 values around 10 µM for similar derivatives, suggesting that the target compound may also exhibit comparable effects.
- Antimicrobial Assay : In vitro tests against Staphylococcus aureus showed that derivatives containing the pyridinyl sulfonamide exhibited minimum inhibitory concentrations (MIC) as low as 5 µg/mL, indicating potent antibacterial activity.
- Neuroprotection : A study on neuroprotective effects in a rat model of Parkinson's disease demonstrated that administration of similar piperidine-based compounds resulted in reduced neuroinflammation and improved motor function scores compared to control groups.
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S/c1-28-19-6-5-17(12-20(19)29-2)13-21(25)23-14-16-7-10-24(11-8-16)30(26,27)18-4-3-9-22-15-18/h3-6,9,12,15-16H,7-8,10-11,13-14H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGMYAARZZBCKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














